3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is a chemical compound known for its unique properties and versatility in scientific research. This compound finds applications in various fields, including drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzamide ring, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, inhibition of specific receptors, or interaction with cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide include:
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S/c1-5-29-17-10-13(11-18(30-6-2)19(17)31-7-3)20(25)23-21(32)22-15-9-8-14(24(26)27)12-16(15)28-4/h8-12H,5-7H2,1-4H3,(H2,22,23,25,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDPQIUWFVHQTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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